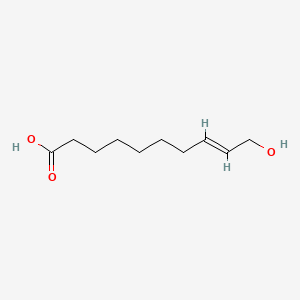

(E)-10-Hydroxy-8-decenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

elongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Thus, is considered to be a fatty acid lipid molecule. is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, is primarily located in the cytoplasm. Outside of the human body, can be found in mushrooms. This makes a potential biomarker for the consumption of this food product.

(8E)-10-hydroxy-8-decenoic acid is a carbonyl compound.

Aplicaciones Científicas De Investigación

Biosynthesis and Production

- Efficient Biosynthesis : A study by (Wang et al., 2022) improved the two-step biosynthesis method of 10-HDA, increasing the conversion rate of the intermediate product and enhancing the overall yield using Escherichia coli.

- Production from Decanoic Acid : (Li et al., 2021) focused on the development of an environmentally friendly, safe, and efficient route for synthesizing 10-HDA using a modified β-oxidation pathway in Escherichia coli.

Pharmacological and Biological Properties

- Prevention of Ultraviolet Damage : Research by (Zheng et al., 2012) found that 10-HDA could prevent ultraviolet A-induced damage in human dermal fibroblasts, suggesting its potential in skin care and photoprotection.

- Inhibition of Nitric Oxide Production : A study by (Takahashi et al., 2012) showed that 10-HDA inhibited interferon-γ-induced nitric oxide production, indicating potential anti-inflammatory properties.

- Effect on Type 2 Diabetes : (Hu et al., 2022) demonstrated that 10-HDA has hypoglycemic effects on diabetic mice, indicating potential applications in managing Type 2 diabetes.

Antimicrobial and Antioxidant Activities

- Antibiofilm and Antihemolysis Activities : (Gao et al., 2022) researched the antimicrobial effects of 10-HDA on Staphylococcus aureus, finding significant inhibition of biofilm formation and virulence.

- Prevention of Streptococcus Mutans Adherence : A study by (Yousefi et al., 2012) found that 10-HDA prevented the adherence of Streptococcus mutans to cell surfaces, showcasing its potential in oral health.

Miscellaneous Applications

- Role in Beer Preservation : (Li et al., 2010) explored the use of 10-HDA as an antimicrobial agent in draft keg-conditioned wheat beer, enhancing the microbiological stability and shelf life.

Propiedades

| 79728-54-4 | |

Fórmula molecular |

C10H18O3 |

Peso molecular |

186.25 g/mol |

Nombre IUPAC |

(E)-10-hydroxydec-8-enoic acid |

InChI |

InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h5,7,11H,1-4,6,8-9H2,(H,12,13)/b7-5+ |

Clave InChI |

RCXJFGCVOBRFEH-FNORWQNLSA-N |

SMILES isomérico |

C(CCCC(=O)O)CC/C=C/CO |

SMILES |

C(CCCC(=O)O)CCC=CCO |

SMILES canónico |

C(CCCC(=O)O)CCC=CCO |

| 106541-97-3 | |

Sinónimos |

10-hydroxy-8-decenoic acid 10-hydroxy-8-decenoic acid, (E)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-[oxo(10-phenothiazinyl)methyl]-4-piperidinyl]benzamide](/img/structure/B1230823.png)

![1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-methoxypropyl)thiourea](/img/structure/B1230824.png)

![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-2-pyrrolo[3,4-c]pyridinyl)propanamide](/img/structure/B1230826.png)

![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-4-triazolecarboxamide](/img/structure/B1230828.png)

![3-Pyridinecarboxylic acid 2-[[oxo-(2-oxo-1-benzopyran-3-yl)methyl]amino]ethyl ester](/img/structure/B1230829.png)

![4-amino-7-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1230830.png)

![(2R)-2-[(1R,2S)-2-[(S)-benzenesulfonamido(phenyl)methyl]-2-methylcyclopropyl]-N-(2-naphthalenyl)propanamide](/img/structure/B1230831.png)

![2-[5-Ethyl-6-[6-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B1230832.png)

![4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B1230834.png)

![6-methyl-2-[[oxo-[4-(1-pyrrolidinylsulfonyl)phenyl]methyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1230840.png)